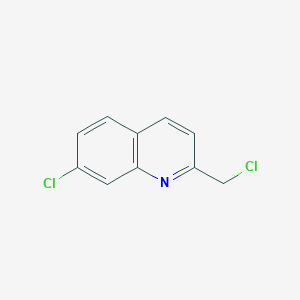

7-chloro-2-(chloromethyl)quinoline

Description

7-Chloro-2-(chloromethyl)quinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 7-position and a chloromethyl (-CH₂Cl) group at the 2-position of the quinoline ring. The chloromethyl group at position 2 enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science. Its molecular formula is C₁₀H₇Cl₂N (molecular weight: 216.08 g/mol), distinguishing it from analogs with methyl or other substituents .

Properties

CAS No. |

128760-38-3 |

|---|---|

Molecular Formula |

C10H7Cl2N |

Molecular Weight |

212.07 g/mol |

IUPAC Name |

7-chloro-2-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7Cl2N/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 |

InChI Key |

VDRLGRBSQTUUOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(chloromethyl)quinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form 2-(chloromethyl)quinoline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Formation of 2-(chloromethyl)quinoline.

Scientific Research Applications

Chemistry: 7-Chloro-2-(chloromethyl)quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for detecting specific biomolecules .

Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Type

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physical and Spectral Data

- 7-Chloro-2-methylquinoline: IR and NMR data confirm planar quinoline rings, with a melting point >200°C inferred from analogs .

- 7-Chloro-8-methylquinoline: Marketed as a high-purity pharmaceutical intermediate (CAS 73108-76-6), though detailed spectral data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.